
3,5-Dibromo-2-methoxypyridin-4-amine
Descripción general
Descripción
3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2O and a molecular weight of 281.93 . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-dibromo-2-methoxy-4-pyridinamine . The InChI code is 1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
3,5-Dibromo-2-methoxypyridin-4-amine is a white to yellow solid . It has a molecular weight of 281.93 .Aplicaciones Científicas De Investigación
Organic Chemistry
3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2O . It is a white to yellow solid and is used in various chemical reactions due to its unique structure.
Application
This compound is often used as a building block in organic synthesis . Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Method of Application
Agrochemical and Pharmaceutical Industries
Trifluoromethylpyridines, which can potentially be synthesized from compounds like 3,5-Dibromo-2-methoxypyridin-4-amine, have found applications in the agrochemical and pharmaceutical industries .
Application
Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Method of Application
The trifluoromethylpyridines are typically applied directly to crops for pest protection . In the pharmaceutical industry, they are used in the formulation of various drugs .
Results or Outcomes
The use of trifluoromethylpyridines has led to the development of more than 20 new agrochemicals . In addition, several pharmaceutical and veterinary products containing trifluoromethylpyridines have been granted market approval .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines are a class of compounds that have found applications in various industries . They can potentially be synthesized from compounds like 3,5-Dibromo-2-methoxypyridin-4-amine .
Application
Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Method of Application
The trifluoromethylpyridines are typically applied directly to crops for pest protection . In the pharmaceutical industry, they are used in the formulation of various drugs .
Results or Outcomes
The use of trifluoromethylpyridines has led to the development of more than 20 new agrochemicals . In addition, several pharmaceutical and veterinary products containing trifluoromethylpyridines have been granted market approval .
Neurotoxicology Research
3,5-Dibromo-2-methoxypyridin-4-amine could potentially be used in neurotoxicology research .
Application
This compound could be used to study the effects of various substances on the nervous system .
Method of Application
The specific method of application would depend on the particular study being carried out. It could be used in various experimental setups to study its effects on the nervous system .
Synthesis of Complex Organic Compounds
3,5-Dibromo-2-methoxypyridin-4-amine can be used as a building block in the synthesis of complex organic compounds .
Application
This compound can be used to synthesize a wide range of complex organic compounds, which can have various applications in different fields such as pharmaceuticals, agrochemicals, and materials science .
Method of Application
The specific method of application would depend on the particular synthesis being carried out. It would typically be combined with other reagents under specific conditions to produce the desired product .
Neurotoxicology Research
3,5-Dibromo-2-methoxypyridin-4-amine could potentially be used in neurotoxicology research .
Application
This compound could be used to study the effects of various substances on the nervous system .
Method of Application
The specific method of application would depend on the particular study being carried out. It could be used in various experimental setups to study its effects on the nervous system .
Safety And Hazards
The safety data sheet for 3,5-Dibromo-2-methoxypyridin-4-amine suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .
Propiedades
IUPAC Name |
3,5-dibromo-2-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATSPPDLTHUICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methoxypyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



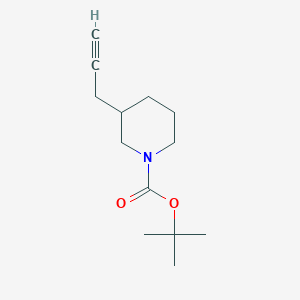
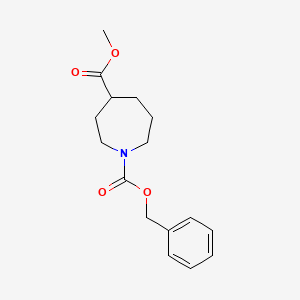
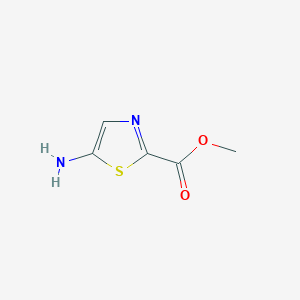
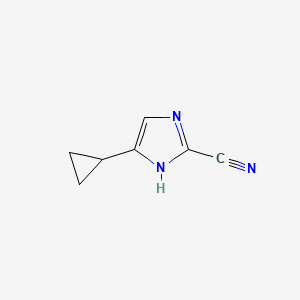

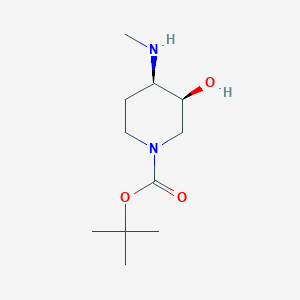
![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
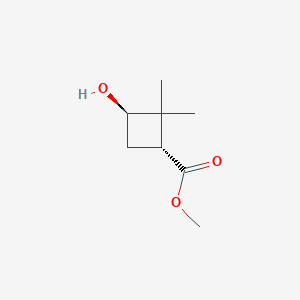
![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)